molecular formula C18H25NO4 B12944296 2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid

2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid

Cat. No.: B12944296
M. Wt: 319.4 g/mol
InChI Key: CCOCNTAZRBCGDV-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid is an organic compound that features a benzyloxycarbonyl group, a methylamino group, and a cyclohexylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino acid derivative with a benzyloxycarbonyl (Cbz) group, followed by alkylation with a cyclohexyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid exerts its effects involves interactions with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. Additionally, the compound may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid
  • 2-(((Benzyloxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid
  • 2-(((Benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid

Uniqueness

2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

3-cyclohexyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C18H25NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h3,6-7,10-11,14,16H,2,4-5,8-9,12-13H2,1H3,(H,20,21)

InChI Key

CCOCNTAZRBCGDV-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC1CCCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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